molecular formula C9H10BrNO2 B13925522 6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridin-4-ol

6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridin-4-ol

Cat. No.: B13925522
M. Wt: 244.08 g/mol
InChI Key: BUJDTUFDVQEVKM-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridin-4-ol is a heterocyclic compound with a unique structure that includes a bromine atom, a methyl group, and a pyrano-pyridine fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated pyridine derivative with a suitable dihydropyran compound in the presence of a base. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridin-4-ol is unique due to its specific combination of a bromine atom, a methyl group, and a pyrano-pyridine fused ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

6-bromo-5-methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol

InChI

InChI=1S/C9H10BrNO2/c1-5-6(10)4-11-9-8(5)7(12)2-3-13-9/h4,7,12H,2-3H2,1H3

InChI Key

BUJDTUFDVQEVKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(CCOC2=NC=C1Br)O

Origin of Product

United States

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